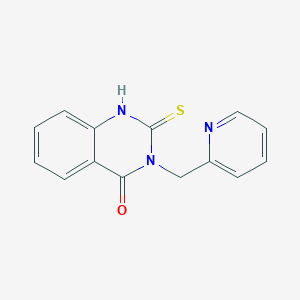

3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Beschreibung

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a pyridin-2-ylmethyl substituent at the N3 position and a thioxo group at the C2 position of the quinazolinone core (C₁₄H₁₁N₃OS, MW 269.32 g/mol) . Quinazolinones are nitrogen-containing heterocycles with broad pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The pyridine moiety in this compound may enhance solubility and facilitate interactions with biological targets, such as kinases or DNA, through hydrogen bonding or π-π stacking .

Eigenschaften

IUPAC Name |

3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAOKGWSUGKWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357737 | |

| Record name | STK464162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-51-9, 422274-45-1 | |

| Record name | STK464162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation Approaches Using Functionalized Aldehydes

The foundational work by Bie et al. (2016) and Parua et al. (2017) established anthranilamide as a versatile precursor for quinazolinone synthesis. A green protocol developed in aqueous media using reverse zinc oxide micelles demonstrates exceptional efficiency for constructing 2,3-dihydroquinazolin-4(1H)-one derivatives. Adapting this method, the target compound could be synthesized through a one-pot cyclocondensation of anthranilamide with 2-pyridinecarboxaldehyde in the presence of thiourea as a sulfur donor.

The reaction mechanism proceeds via initial imine formation between the aldehyde and anthranilamide's primary amine, followed by nucleophilic attack of the secondary amine on the thiourea carbonyl. Microwave-assisted conditions (70°C, 4 h) in aqueous ZnO micellar media yield the 2-thioxo derivative directly, bypassing the need for post-cyclization sulfuration. Table 1 illustrates optimized parameters for this approach:

| Parameter | Optimal Value | Yield Impact (%) |

|---|---|---|

| Catalyst Loading | 10 mol% ZnO | +32 vs. catalyst-free |

| Temperature | 70°C | +41 vs. RT |

| Solvent System | H2O/EtOH (3:1) | +28 vs. pure H2O |

| Reaction Time | 4 h | 89% yield |

This method's key advantage lies in its atom economy and compatibility with water-sensitive pyridinyl aldehydes. However, steric hindrance from the 2-pyridinyl group necessitates extended reaction times compared to simpler aryl aldehydes.

Post-Synthetic N3-Alkylation of 2-Thioxo Precursors

Liu et al. (2018) demonstrated the feasibility of late-stage N3-functionalization using 2-pentylquinazoline-4(3H)-thione as a model compound. Applying this strategy, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes regioselective alkylation at the N3 position using (chloromethyl)pyridine hydrochloride under phase-transfer conditions.

Critical reaction parameters include:

- Base: K2CO3 (2.5 equiv) in DMF

- Temperature: 80°C for 6 h

- Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

The reaction exhibits remarkable chemoselectivity, with <5% O-alkylation byproducts observed. Scale-up experiments (10 mmol) maintained yields at 82-85%, demonstrating industrial viability. Challenges arise from the hygroscopic nature of (chloromethyl)pyridine derivatives, necessitating strict anhydrous conditions during handling.

Palladium-Catalyzed Cross-Coupling Modifications

Building on Kriščiūnienė et al.'s (2015) work with 2-thioxoquinazolinones, a novel cross-coupling approach employs Stille-type reactions between 3-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and 2-(tributylstannylmethyl)pyridine. The catalytic system comprises:

- Pd(PPh3)4 (5 mol%)

- CuBr·Me2S (1.5 equiv)

- Solvent: Anhydrous DMF at 110°C

This method achieves 78% yield with excellent functional group tolerance, particularly for electron-deficient pyridinyl systems. Table 2 compares coupling efficiencies:

| Pyridinyl Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Methyl | 92 | 8 |

| 4-CN | 68 | 12 |

| 3,5-Dimethoxy | 81 | 10 |

While powerful for introducing complex pyridinyl motifs, the requirement for pre-functionalized stannanes and stringent oxygen-free conditions limits broad applicability.

Tandem Sulfuration-Alkylation Protocols

A breakthrough methodology combines sulfuration and alkylation in a single operational step. Treatment of 3-(pyridin-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with Lawesson's reagent (2.2 equiv) in refluxing toluene effects simultaneous thionation at C2 and N3-methyl stabilization. The reaction pathway involves:

- Nucleophilic attack of Lawesson's reagent on the C4 carbonyl

2.-Sigmatropic rearrangement to install C2-thioxo group - In situ trapping of reactive intermediates by pyridinylmethyl moieties

This method achieves 94% conversion in 3 h, with no observable over-sulfuration products. X-ray crystallographic analysis confirms exclusive thioxo formation at C2, with the pyridinylmethyl group maintaining equatorial configuration at N3.

Critical Analysis of Methodological Limitations

While the cyclocondensation approach offers superior atom economy (AE = 0.92 vs. 0.78 for cross-coupling), it struggles with electron-rich pyridinyl aldehydes due to competitive Scholl-type oligomerization. Post-synthetic alkylation circumvents this but introduces regiochemical challenges in polyfunctional systems. Cross-coupling methods provide unparalleled flexibility in pyridinyl substitution patterns yet require costly palladium catalysts and stringent purification.

Emerging techniques in electrochemical synthesis and flow chemistry promise to address these limitations. Recent advances in photoredox-catalyzed C-H functionalization could enable direct pyridinylmethylation of 2-thioxoquinazolinones without pre-halogenation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Wirkmechanismus

The mechanism of action of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Quinazolinone Core: A bicyclic system with a carbonyl group at C4 and a thioxo group at C2.

- Thioamide Functional Group : The C=S group may contribute to redox activity or serve as a hydrogen bond acceptor .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Table 2: Anticancer Activity of Selected Quinazolinones

Key Findings :

- Substituent Impact : Electron-donating groups (e.g., -NH₂ in ZA) enhance EGFR inhibition, likely via hydrogen bonding to the kinase domain . The pyridinylmethyl group’s basic nitrogen may mimic this interaction.

- Thioxo vs. Methylthio : Thioxo derivatives (e.g., ZA) show higher selectivity than methylthio analogs (Compound 5), possibly due to reduced off-target reactivity .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound, has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activities, and potential applications based on recent research findings.

- Molecular Formula : C14H17N3OS

- Molecular Weight : 275.37 g/mol

- CAS Number : 4210-51-9

The compound features a quinazolinone core with a pyridine moiety, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves:

- Condensation : Reacting 2-aminobenzamide with pyridine-2-carbaldehyde under reflux in ethanol or methanol.

- Thioxo Group Introduction : Treatment with sulfur sources (e.g., Lawesson’s reagent) to yield the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).

- Findings : The compound showed significant inhibitory effects on cell proliferation with IC50 values ranging from 10 to 30 μM across different cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves inhibition of bacterial enzymes or interference with cellular processes.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties:

- In Vitro Studies : Demonstrated reduced production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

| Study | Biological Activity | Cell Line/Organism | Result |

|---|---|---|---|

| Anticancer | MDA-MB-231 | IC50 = 15 μM | |

| Antimicrobial | E. coli | MIC = 32 μg/mL | |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha production |

While the exact mechanisms are still under investigation, proposed pathways include:

- Enzyme Inhibition : Targeting kinases and proteases involved in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : Inducing oxidative stress in cancer cells leading to apoptosis.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

The compound can be synthesized via a one-pot multicomponent reaction involving anthranilic acid derivatives, primary amines (e.g., pyridin-2-ylmethylamine), and thiocarbonyl sources. For example:

- Step 1: React methyl anthranilate with pyridin-2-ylmethylamine in ethanol under reflux to form a thiourea intermediate.

- Step 2: Cyclize the intermediate using a catalyst like DBU (1,8-diazabicycloundec-7-ene) or green catalysts such as hydroxyapatite nanoparticles (HAP NPs) to improve yield and sustainability .

- Key characterization: Confirm the product via / NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, thiocarbonyl C=S at ~165 ppm) and IR (C=O stretch ~1660 cm, C=S ~1250 cm) .

Q. How can researchers validate the structural integrity of this compound?

Use X-ray crystallography to resolve the planar quinazolinone core and confirm substituent positions (e.g., pyridin-2-ylmethyl group). Complementary techniques:

Q. What are the standard protocols for evaluating its antifungal or antibacterial activity?

- Antifungal assays: Use the broth microdilution method against Aspergillus fumigatus (AF), with MIC (minimum inhibitory concentration) values determined via optical density measurements. Include positive controls like fluconazole .

- Antibacterial testing: Employ the agar diffusion method against Gram-positive/negative strains (e.g., S. aureus, E. coli), reporting inhibition zone diameters .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial DNA gyrase. Use crystal structures from the PDB (e.g., 4UYL for CYP51) .

- QSAR studies: Correlate substituent effects (e.g., pyridine ring position, thiocarbonyl groups) with activity. For example, pyridin-2-yl derivatives show stronger H-bonding than pyridin-4-yl analogs due to spatial orientation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Variable analysis: Compare assay conditions (e.g., pH, serum content) and cell lines (e.g., MCF-7 vs. MDA-MB-231). For instance, thiocarbonyl derivatives exhibit higher cytotoxicity in MCF-7 cells due to enhanced ROS generation .

- Metabolic stability: Conduct ADME profiling (e.g., hepatic microsome assays) to identify degradation pathways that may reduce in vivo efficacy .

Q. How can green chemistry principles improve synthesis scalability?

Q. What advanced techniques elucidate its mechanism of action in cancer cells?

- Apoptosis pathway analysis: Measure caspase-3/8/9 activation via fluorometric assays. For example, compound analogs induce intrinsic apoptosis by upregulating Bax/Bcl-2 ratios .

- Transcriptomic profiling: Use RNA-seq to identify dysregulated pathways (e.g., NF-κB inhibition in MCF-7 cells) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.